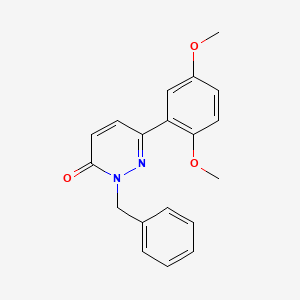

2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-23-15-8-10-18(24-2)16(12-15)17-9-11-19(22)21(20-17)13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGADSWFYOLKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one typically involves the condensation of appropriate benzyl and dimethoxyphenyl derivatives with a pyridazinone precursor. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Conversion to more reduced forms using reducing agents.

Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Overview

2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered attention for its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a benzyl group and methoxy substituents that enhance its biological activity.

Cardiotonic Agents

Research indicates that pyridazinone derivatives, including this compound, exhibit significant cardiotonic properties. These compounds can enhance myocardial contractility, making them potential candidates for treating heart failure and other cardiovascular conditions. The mechanism involves the modulation of calcium influx in cardiac myocytes, which improves heart muscle contraction .

Phosphodiesterase Inhibition

The compound has been studied as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. PDE inhibitors are known for their role in increasing intracellular cyclic AMP levels, which can lead to various therapeutic effects such as anti-inflammatory responses and improved cognitive function. The efficacy of these inhibitors has been documented in various studies, showing promise for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Antitumor Activity

Preliminary studies have suggested that pyridazinone derivatives may possess antitumor properties. The structural characteristics of this compound allow it to interact with cellular pathways involved in cancer proliferation and apoptosis. Research is ongoing to explore its effectiveness against various cancer cell lines .

Case Study 1: Cardiotonic Effects

In a study assessing the cardiac effects of various pyridazinone derivatives, this compound was found to significantly improve myocardial contractility in isolated heart models. The study measured parameters such as stroke volume and cardiac output before and after administration of the compound, demonstrating a clear dose-dependent response .

Case Study 2: PDE4 Inhibition

A series of experiments evaluated the selectivity and potency of this compound as a PDE4 inhibitor. Results indicated that it effectively reduced inflammation markers in vitro and in vivo models of asthma, suggesting its potential for treating respiratory diseases. The EC50 values were determined through nonlinear regression analysis, confirming its efficacy compared to existing treatments .

Data Tables

Mechanism of Action

The mechanism of action of 2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that mediate its biological effects.

Comparison with Similar Compounds

Key Observations:

- Position 2 Substituents : The benzyl group (shared by the target compound, 6d, and 16a) is associated with enhanced COX-2 inhibitory activity compared to alkyl chains (e.g., propyl in 6a) .

- Position 6 Substituents: Aryl vs. Heteroaryl: 2,5-Dimethoxyphenyl (target compound) and 3-aminophenyl (6d) are aryl groups with electron-donating substituents, which may improve solubility and hydrogen bonding. Methoxy Groups: The 2,5-dimethoxy configuration in the target compound likely increases lipophilicity compared to hydroxyl or amino groups (e.g., 6i, 6j), which could influence membrane permeability and metabolic stability .

Antiproliferative Effects

The 3,4,5-trimethoxyphenyl group in 6f–6j is associated with tubulin polymerization disruption, suggesting that the 2,5-dimethoxyphenyl group in the target compound may exhibit similar mechanisms .

COX-2 Inhibition and Anti-inflammatory Activity

Compounds with benzyl groups at position 2 (e.g., 16a, 6d) show potent COX-2 inhibition (IC₅₀: 0.19–0.24 mM), outperforming celecoxib in anti-inflammatory models . The absence of a heterocyclic group (e.g., pyrazolyl in 16a) in the target compound may reduce selectivity for COX-2 over COX-1, but this requires experimental validation.

Physicochemical and Spectral Properties

- IR/NMR Spectroscopy : The target compound’s 2,5-dimethoxyphenyl group would exhibit characteristic C-O-C stretching (~1250 cm⁻¹) and methoxy proton signals (δ 3.7–3.9 ppm in ¹H NMR), distinct from the NH₂ peaks in 6d (δ 6.32 ppm) or OH in 6e (υ 3558 cm⁻¹) .

- Solubility: Methoxy groups generally improve water solubility compared to nonpolar substituents (e.g., naphthalen-2-yl in 6g) but may reduce it relative to hydroxylated analogues (e.g., 6i) .

Biological Activity

2-benzyl-6-(2,5-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative with notable biological activity, particularly in the context of medicinal chemistry. Its structure, characterized by a pyridazinone core and two methoxy groups on the phenyl ring, suggests potential interactions with various biological targets. This article explores its biological activities, including antiproliferative effects against cancer cell lines, and discusses relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C19H20N2O3. The compound features a benzyl group and a dimethoxy-substituted phenyl group that enhance its solubility and reactivity. The presence of these functional groups allows for diverse chemical interactions, making it an interesting candidate for drug design.

| Property | Details |

|---|---|

| Chemical Formula | C19H20N2O3 |

| Molecular Weight | 320.38 g/mol |

| Functional Groups | Benzyl, Dimethoxy, Pyridazinone |

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported its efficacy against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines. The compound's growth inhibition concentrations (GI50) are summarized in the table below:

| Cell Line | GI50 (µM) | Reference |

|---|---|---|

| MCF7 | 3.79 | |

| SF-268 | 12.50 | |

| NCI-H460 | 42.30 |

These values indicate that the compound has a potent effect on cell proliferation, particularly in breast cancer cells.

The mechanism underlying the antiproliferative activity of this compound may involve its interaction with specific biological targets such as enzymes or receptors involved in cancer pathways. Molecular docking studies suggest that the compound binds effectively to targets implicated in tumor growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of pyridazine derivatives similar to this compound:

- Cytotoxicity Studies : A study by Bouabdallah et al. demonstrated that related pyridazine derivatives exhibited significant cytotoxicity against Hep-2 and P815 cell lines, with IC50 values indicating effective inhibition of cell growth .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyridazine compounds have shown that modifications to the methoxy groups can enhance biological activity, suggesting that further optimization of this compound could yield even more potent derivatives .

- Inhibition Studies : Research has also indicated that similar compounds can inhibit key kinases involved in cancer progression, making them potential candidates for targeted therapies .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 5.43 (s, 2H, benzyl-CH2), δ 3.85 (s, 3H, OCH3) | |

| 13C NMR | δ 159.9 (C=O), δ 56.1 (OCH3) | |

| IR | 1652 cm⁻¹ (C=O), 3021 cm⁻¹ (aromatic C-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.